

# The Pharmacokinetics and Metabolism of OR-1855: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**OR-1855** is a critical intermediate metabolite in the biotransformation of levosimendan, a calcium-sensitizing inotrope and vasodilator used in the treatment of acutely decompensated heart failure. While **OR-1855** itself is considered pharmacologically inactive, its formation is a pivotal step leading to the generation of the long-acting, active metabolite OR-1896, which significantly contributes to the extended hemodynamic effects of levosimendan.[1] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of **OR-1855**, including quantitative data, experimental methodologies, and visual representations of its metabolic pathway and analytical workflows.

# Metabolic Pathway of Levosimendan to OR-1855 and OR-1896

Levosimendan undergoes extensive metabolism, with a minor but crucial pathway leading to the formation of **OR-1855**. Approximately 4-7% of an administered dose of levosimendan is metabolized in the intestine by gut microbiota, which reduce the parent drug to form the aminophenolpyridazinone metabolite, **OR-1855**.[2][3] Subsequently, **OR-1855** is absorbed and undergoes N-acetylation in the liver, a reaction catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2), to form the active metabolite OR-1896.[2][3] The formation of these



metabolites is slow, with peak concentrations of **OR-1855** and OR-1896 being observed approximately two days after the cessation of a 24-hour levosimendan infusion.[4]



Click to download full resolution via product page

Metabolic conversion of levosimendan.

# Pharmacokinetic Properties of OR-1855

Quantitative pharmacokinetic data for **OR-1855** are limited, primarily due to its transient nature and low circulating concentrations. However, available data from various studies are summarized below.

## **Quantitative Pharmacokinetic Parameters of OR-1855**



| Parameter                                      | Value                                  | Species | Study<br>Population                    | Notes                                                                                | Source |
|------------------------------------------------|----------------------------------------|---------|----------------------------------------|--------------------------------------------------------------------------------------|--------|
| Plasma Protein Binding (Free Fraction)         | 58% (mean,<br>range 51-<br>67%)        | Human   | Patients with congestive heart failure | Determined<br>by<br>ultracentrifug<br>ation.                                         | [5]    |
| Half-life (t½)                                 | ~75 hours                              | Human   | Children on<br>ECMO                    | This refers to the metabolite, with the parent drug having a much shorter half-life. | [2]    |
| Time to Peak<br>Concentratio<br>n (Tmax)       | ~2 days after<br>a 24-hour<br>infusion | Human   | Patients with<br>heart failure         | Reflects the slow formation of the metabolite.                                       | [4]    |
| Lower Limit of Quantification (LLOQ) in Plasma | 0.1 ng/mL                              | Human   | N/A                                    | Using a validated UHPLC- MS/MS method.                                               | [1][2] |
| Linear Concentratio n Range for Quantification | 0.20-100<br>ng/mL                      | Human   | N/A                                    | Using HPLC-<br>MS/MS.                                                                | [6]    |

# Experimental Protocols Quantification of OR-1855 in Human Plasma using UHPLC-MS/MS







A highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated for the simultaneous quantification of levosimendan, **OR-1855**, and OR-1896 in human plasma.[1][2][6]

#### Sample Preparation:

- Plasma samples are subjected to protein precipitation with acetonitrile.
- The resulting supernatant is evaporated to dryness under a stream of nitrogen.
- The solid residue is reconstituted in a solution of water and methanol (4:1).
- A 40 μL aliquot is then injected into the LC column for analysis.[1]

#### Chromatography and Mass Spectrometry:

- The specific columns, mobile phases, and gradient conditions for UHPLC are optimized to achieve separation of the analytes.
- A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for detection.[6] The instrument is operated in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity for the quantification of OR-1855 and the other analytes.





Click to download full resolution via product page

Workflow for **OR-1855** quantification.



#### **Determination of Plasma Protein Binding**

The protein binding of **OR-1855** in plasma is determined using an ex vivo ultracentrifugation method.[5]

#### Methodology:

- Blood samples are collected and centrifuged to separate the plasma.
- The plasma is then subjected to ultracentrifugation at a specified force and duration (e.g., 1500 g for 10 minutes).[5]
- The resulting supernatant, which contains the unbound (free) fraction of the drug, is carefully collected.
- The concentration of **OR-1855** in the supernatant is then quantified using a validated analytical method, such as LC-MS/MS.
- The free fraction is calculated as the ratio of the concentration in the supernatant to the total plasma concentration.

## Conclusion

**OR-1855** is a key, albeit transient, metabolite in the disposition of levosimendan. Its formation via intestinal bacterial reduction and subsequent conversion to the active metabolite OR-1896 are critical determinants of the prolonged pharmacodynamic effects of levosimendan. While a complete pharmacokinetic profile of **OR-1855** remains to be fully elucidated due to its low systemic concentrations, sensitive analytical techniques such as UHPLC-MS/MS have enabled its quantification in human plasma. Further research focusing on the factors influencing the rate and extent of **OR-1855** formation and its subsequent metabolism will provide a more complete understanding of the overall clinical pharmacology of levosimendan.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites OR-1855 and OR-1896 in human plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of levosimendan in critically III children on extracorporeal membrane oxygenation: a prospective observational study PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of OR-1855: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b022602#pharmacokinetics-and-metabolism-of-or-1855]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com